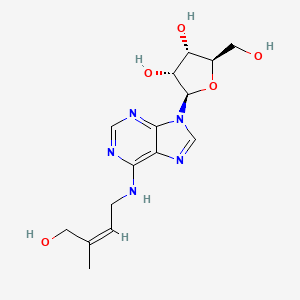![molecular formula C22H20Cl2N4 B3069240 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 222973-24-2](/img/structure/B3069240.png)
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Overview
Description
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is an aromatic diamine compound that has garnered significant interest in the field of polymer chemistry. This compound is known for its unique structural properties, which make it a valuable building block for the synthesis of various high-performance polymers, including polyimides and polyamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine compound with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves high-temperature polycondensation reactions. The interaction of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride with various dianhydrides of aromatic carboxylic acids results in the formation of functionalized polyimides. These reactions are typically carried out in organic solvents and require precise control of temperature and reaction conditions to achieve high yields and desired properties .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the synthesis of high-performance polymers and other advanced materials .
Scientific Research Applications
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and amino groups allow it to form strong interactions with other molecules, facilitating the formation of stable polymers and other advanced materials. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridine derivative with different functional groups.
2,2’-Bipyridine: A simpler bipyridine compound commonly used as a ligand in coordination chemistry.
Uniqueness
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific combination of aromatic rings and amino groups, which provide it with high thermal and mechanical stability. This makes it particularly valuable for the synthesis of high-performance polymers that require both stability and solubility in organic solvents .
Properties
IUPAC Name |
4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUWRTGTBGEUML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)



![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)



